molecular formula C15H20O3S B14422068 tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate CAS No. 81000-54-6

tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate

Cat. No.: B14422068
CAS No.: 81000-54-6
M. Wt: 280.4 g/mol
InChI Key: ZKWMXINKKVHEOQ-LLVKDONJSA-N
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Description

tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate is an organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a benzoylsulfanyl group, and a methylpropanoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to the synthesis of tertiary butyl esters . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzoylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Properties

CAS No.

81000-54-6

Molecular Formula

C15H20O3S

Molecular Weight

280.4 g/mol

IUPAC Name

tert-butyl (2S)-3-benzoylsulfanyl-2-methylpropanoate

InChI

InChI=1S/C15H20O3S/c1-11(13(16)18-15(2,3)4)10-19-14(17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3/t11-/m1/s1

InChI Key

ZKWMXINKKVHEOQ-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C

Canonical SMILES

CC(CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

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